6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Overview
Description
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinazoline ring, with benzyl and propyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves the use of dry toluene as a solvent and is carried out at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazoloquinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce triazoloquinazoline alcohols. Substitution reactions can result in various substituted triazoloquinazolines with different functional groups.
Scientific Research Applications
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,3,4-Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
6-benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-2-8-17-20-18-15-11-6-7-12-16(15)22(19(24)23(18)21-17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLTVDHYJNUOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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